molecular formula C54H99FeO6 B074501 Ferric oleate CAS No. 1120-45-2

Ferric oleate

Cat. No. B074501
CAS RN: 1120-45-2
M. Wt: 900.2 g/mol
InChI Key: HOIQWTMREPWSJY-GNOQXXQHSA-K
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Description

Ferric oleate is a compound that has been used in various scientific and industrial applications . It is often used as a chemical reagent and as an ingredient of heavy-metal soaps, which are used in lubricating greases, gel thickeners, and in paints as driers and flatting agents .


Synthesis Analysis

Ferric oleate can be synthesized and applied as a catalyst in the aquathermolysis reaction of heavy crude oil . It has been found to be more efficient for heavy oil cracking than Co and Ni oleates .


Chemical Reactions Analysis

Ferric oleate has been used in the aquathermolysis reaction of Shengli heavy oil . It was found to be more efficient for heavy oil cracking than Co and Ni oleates . It was superior to oleic acid and inorganic ferric nitrate and achieved the highest viscosity reduction rate of up to 86.1% .


Physical And Chemical Properties Analysis

Ferric oleate is soluble in alcohol, ether, and acids. It is insoluble in water . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Aquathermolysis of Heavy Crude Oil

Ferric oleate has been synthesized and applied as a catalyst in the aquathermolysis reaction of Shengli heavy oil . It was found to be more efficient for heavy oil cracking than Co and Ni oleates . Besides, it was superior to oleic acid and inorganic ferric nitrate and achieved the highest viscosity reduction rate of up to 86.1% .

Viscosity Reduction in Heavy Crude Oil

Ferric oleate contributes to a significant increase in the content of light components and decrease in the content of resin, N and S . The as-prepared ferric oleate showed good activity for reducing the viscosity and improving the quality of the heavy crude oil .

Catalytic Oxidation Modification of Heavy Oil

Ferric oleate was utilized in a study on the catalytic oxidation modification effect of heavy oil at low temperature . The catalytic oxidation system consists of a catalyst, an oxidant, and a proton donor . Four different complexes of iron-based catalysts were utilized: ferric oleate, iron naphthenate, EDTA–FeNa, and EDDHA–FeNa . Catalytic oxidation processes with these catalysts produced four types of oxygenated oil .

Low-Temperature Catalytic Oxidation of Heavy Oil

This work explores the low-temperature catalytic oxidation of heavy oil (140 °C), resulting in structural changes with reduced heavy components and increased light components . The results show that EDDHA–FeNa is more favorable for the catalytic oxidation of heavy oil in a low-temperature environment, achieving a viscosity reduction rate of 78.57% .

Safety and Hazards

According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing vapors, mist, or gas. It is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

iron(3+);(Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H34O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIQWTMREPWSJY-GNOQXXQHSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H99FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferric oleate

CAS RN

1120-45-2
Record name Ferric oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron trioleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1NE1661VN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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